s-Triazolo[3,4-a]phthalazine (CAS 234-80-0): A Comprehensive Technical Guide
s-Triazolo[3,4-a]phthalazine (CAS 234-80-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of s-Triazolo[3,4-a]phthalazine (CAS 234-80-0), a heterocyclic compound that serves as a key structural motif in medicinal chemistry. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores the biological significance of its derivatives.
Core Physicochemical and Spectroscopic Data
s-Triazolo[3,4-a]phthalazine, with the chemical formula C₉H₆N₄, is a tricyclic aromatic compound.[1][2] It is also known by synonyms such as 1,2,4-Triazolo[3,4-a]phthalazine and NSC 116341.[1][3] This compound is recognized as a metabolite and an impurity of the antihypertensive drug Hydralazine.[4] The key physicochemical and calculated properties are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of s-Triazolo[3,4-a]phthalazine
| Property | Value | Reference(s) |
| CAS Number | 234-80-0 | [2] |
| Molecular Formula | C₉H₆N₄ | [5] |
| Molecular Weight | 170.17 g/mol | [5] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 192-194°C | [5] |
| Density | 1.45 g/cm³ | [6] |
| Solubility | Slightly soluble in Methanol and DMSO | [5] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Calculated Properties of s-Triazolo[3,4-a]phthalazine
| Property | Value | Reference(s) |
| Exact Mass | 170.059 g/mol | [6] |
| LogP | 1.27750 | [6] |
| Polar Surface Area (PSA) | 43.08 Ų | [6] |
| Refractive Index | 1.79 | [6] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Characterization
The synthesis of s-Triazolo[3,4-a]phthalazine and its derivatives typically involves the cyclization of a 1-hydrazinophthalazine precursor.[7] The following section details a general experimental protocol for its synthesis and the methods for its characterization.
Experimental Protocols
Synthesis of s-Triazolo[3,4-a]phthalazine from 1-Hydrazinophthalazine:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-hydrazinophthalazine in a suitable solvent such as ethanol or an appropriate acid like formic acid.
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Reagent Addition: Add a cyclizing agent. For the synthesis of the unsubstituted s-Triazolo[3,4-a]phthalazine, formic acid can serve as both the solvent and the cyclizing agent. Alternatively, triethyl orthoformate can be used in an appropriate solvent.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure s-Triazolo[3,4-a]phthalazine.
Characterization Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Process the spectra to identify the chemical shifts (δ), coupling constants (J), and integration values of the protons, and the chemical shifts of the carbon atoms to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
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Prepare a sample, typically as a KBr pellet or a thin film.
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Obtain the IR spectrum using an FTIR spectrometer.
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Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=N stretching and aromatic C-H stretching vibrations.
-
-
Mass Spectrometry (MS):
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Introduce the sample into a mass spectrometer, often using techniques like gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI).
-
Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
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Analyze the fragmentation pattern to further support the proposed structure.
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-
Elemental Analysis:
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Submit a purified sample for elemental analysis to determine the percentage composition of carbon, hydrogen, and nitrogen.
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Compare the experimental values with the calculated values to confirm the empirical formula.[5]
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Biological Activity and Therapeutic Potential
While the parent s-Triazolo[3,4-a]phthalazine is primarily of interest as a chemical intermediate and a metabolite, its derivatives have garnered significant attention in drug discovery for their diverse pharmacological activities.
Derivatives of the s-Triazolo[3,4-a]phthalazine core have been reported to exhibit a range of biological effects, including:
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Anticancer Activity: Several studies have focused on the design and synthesis of novel s-Triazolo[3,4-a]phthalazine derivatives as potential anticancer agents.[8][9] Some of these compounds have shown potent inhibitory activity against various cancer cell lines and have been investigated as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10]
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Positive Inotropic Activity: Certain substituted s-Triazolo[3,4-a]phthalazine derivatives have been evaluated for their positive inotropic effects, suggesting potential applications in the treatment of heart failure.[11]
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Antimicrobial Activity: The s-Triazolo[3,4-a]phthalazine scaffold has also been explored for the development of new antimicrobial agents.[7]
The diverse biological activities of its derivatives underscore the importance of the s-Triazolo[3,4-a]phthalazine nucleus as a privileged scaffold in medicinal chemistry.
Visualized Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of s-Triazolo[3,4-a]phthalazine and a conceptual representation of a signaling pathway that can be targeted by its derivatives.
Caption: General workflow for the synthesis and characterization of s-Triazolo[3,4-a]phthalazine.
Caption: Conceptual diagram of VEGFR-2 signaling inhibition by s-Triazolo[3,4-a]phthalazine derivatives.
References
- 1. s-Triazolo[3,4-a]phthalazine | 234-80-0 [sigmaaldrich.com]
- 2. s-Triazolo(3,4-a)phthalazine | C9H6N4 | CID 97337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic Chemical Data [dtp.cancer.gov]
- 4. 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. s-Triazolo[3,4-a]phthalazine | CAS#:234-80-0 | Chemsrc [chemsrc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives bearing substituted benzylpiperazine moieties as positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
